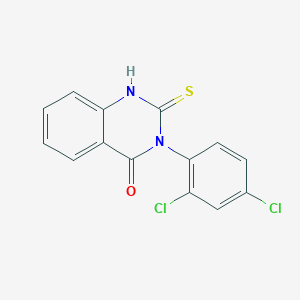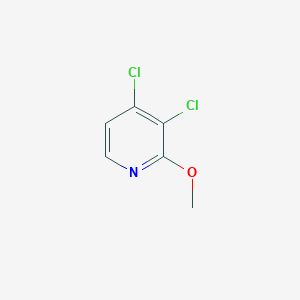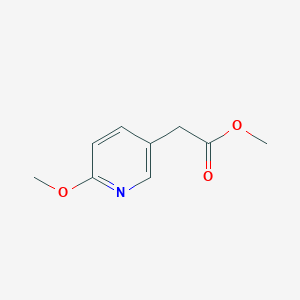
3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
概要
説明
The compound “3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one” belongs to the class of quinazolinones, which are heterocyclic compounds. Quinazolinones and their derivatives have been found to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Molecular Structure Analysis
The molecular structure of this compound would include a quinazolinone core, with a 2,4-dichlorophenyl group attached at the 3-position and a thioxo group at the 2-position. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The exact reactions that this compound can undergo would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its solubility in various solvents, its melting point and boiling point, and its spectral properties .科学的研究の応用
Antimicrobial and Anticonvulsant Properties
A study by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, demonstrating broad-spectrum antimicrobial activities against various bacteria and fungi. Additionally, some compounds showed potent anticonvulsant activity, highlighting the potential of these derivatives in treating seizures or epilepsy (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
Synthetic Methods and Chemistry
Azizi and Edrisi (2017) developed a practical protocol for synthesizing 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives, emphasizing the simplicity, good yields, and ease of product isolation (Azizi & Edrisi, 2017). Similarly, Tiwari et al. (2008) proposed a one-pot synthesis method for these compounds, highlighting its convenience and simplicity (Tiwari, Singh, Hussain, Mishra, & Singh, 2008).
Molecular and Crystal Structures
The molecular and crystal structures of 2-(4-chlorophenyl)-3-[(chlorobenzylidene)-amino]-2,3-dihydroquinazolin-4(1H)-ones were studied by Mandal and Patel (2018), providing insights into the crystal packing and weak interactions in these compounds (Mandal & Patel, 2018).
Antibacterial Activity
Osarumwense (2022) synthesized compounds with significant antibacterial activity against various microorganisms, showcasing the potential of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives in combating bacterial infections (Osarumwense, 2022).
Green Chemistry Approaches
Molnar et al. (2017) demonstrated an eco-friendly synthesis of 3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones using choline chloride/urea deep eutectic solvent, emphasizing environmentally friendly methods in the production of these compounds (Molnar, Klenkar, & Tarnai, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(2,4-dichlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-8-5-6-12(10(16)7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOMEQVZSPBNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351775 | |
| Record name | 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103949-43-5 | |
| Record name | 3-(2,4-dichlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-[3-(Chloromethyl)phenyl]isoindole-1,3-dione](/img/structure/B3032019.png)
![1-Acetyl-4-[4-(2,3-dihydroxypropoxy)phenyl]piperazine](/img/structure/B3032020.png)




